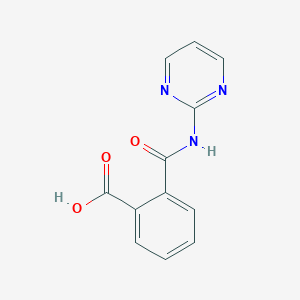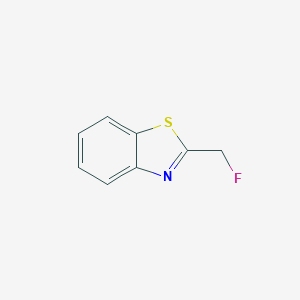
2-(Fluoromethyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Fluoromethyl)-1,3-benzothiazole (FMBT) is a heterocyclic compound that has been widely studied for its potential applications in various fields. FMBT is a derivative of benzothiazole, which is a class of organic compounds that contain a benzene ring fused to a thiazole ring. The fluoromethyl group in FMBT makes it a valuable compound for biological and medicinal research.
Mécanisme D'action
The mechanism of action of 2-(Fluoromethyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in various biological processes. 2-(Fluoromethyl)-1,3-benzothiazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Effets Biochimiques Et Physiologiques
2-(Fluoromethyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and to induce apoptosis in cancer cells. 2-(Fluoromethyl)-1,3-benzothiazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(Fluoromethyl)-1,3-benzothiazole is its versatility in biological and medicinal research. Its ability to inhibit enzymes and signaling pathways makes it a valuable tool for studying various biological processes. However, one limitation of 2-(Fluoromethyl)-1,3-benzothiazole is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Fluoromethyl)-1,3-benzothiazole. One area of interest is the development of 2-(Fluoromethyl)-1,3-benzothiazole-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the development of 2-(Fluoromethyl)-1,3-benzothiazole-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 2-(Fluoromethyl)-1,3-benzothiazole and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-(Fluoromethyl)-1,3-benzothiazole involves a multistep process that starts with the reaction of 2-aminobenzenethiol with chloroacetic acid to form 2-carboxymethylbenzenethiol. This intermediate is then reacted with methyl iodide to form 2-(methylthio)benzoic acid, which is subsequently treated with phosphorus oxychloride to form 2-chloromethylbenzothiazole. Finally, treatment of this intermediate with potassium fluoride in the presence of dimethyl sulfoxide yields 2-(Fluoromethyl)-1,3-benzothiazole.
Applications De Recherche Scientifique
2-(Fluoromethyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound for drug discovery and development. 2-(Fluoromethyl)-1,3-benzothiazole has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Propriétés
Numéro CAS |
18020-07-0 |
|---|---|
Nom du produit |
2-(Fluoromethyl)-1,3-benzothiazole |
Formule moléculaire |
C8H6FNS |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-(fluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
Clé InChI |
XOCGJJLRMWWZSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CF |
Synonymes |
Benzothiazole, 2-(fluoromethyl)- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
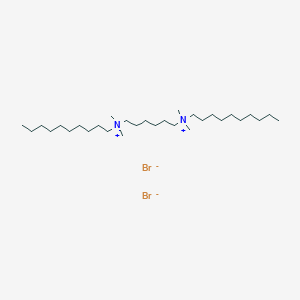
![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)
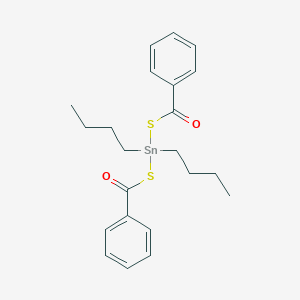
![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)
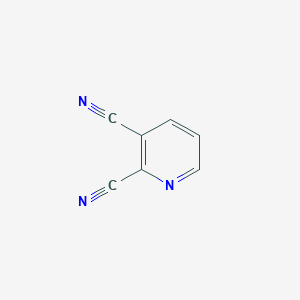
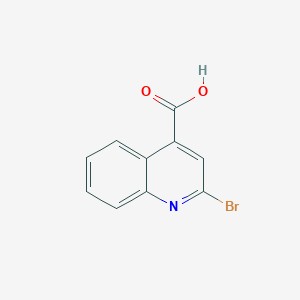
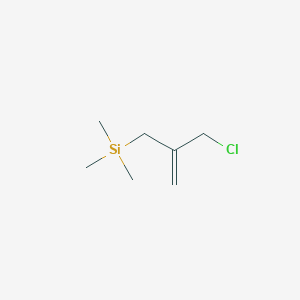
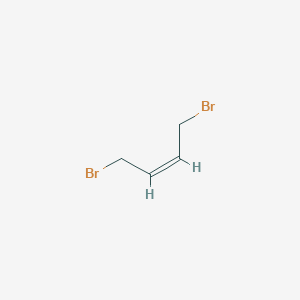
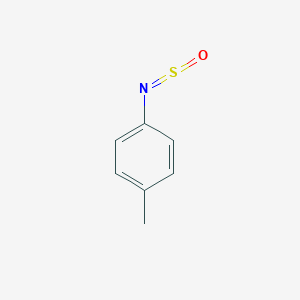
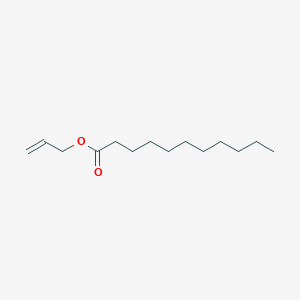
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
